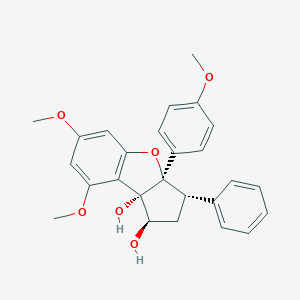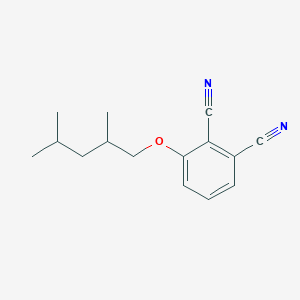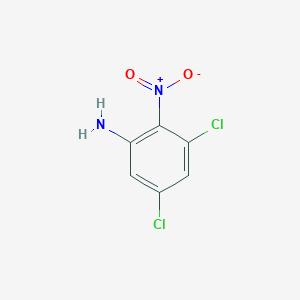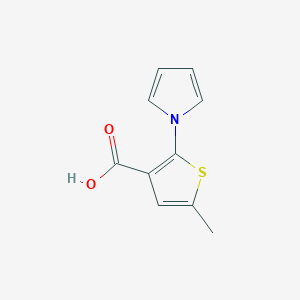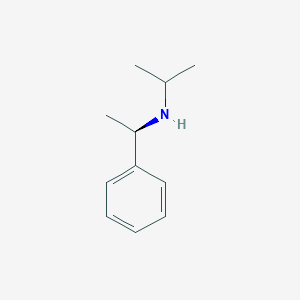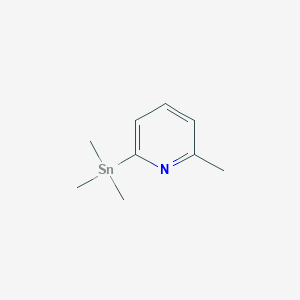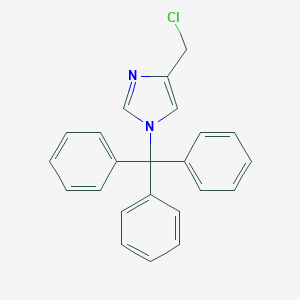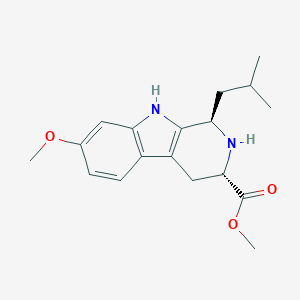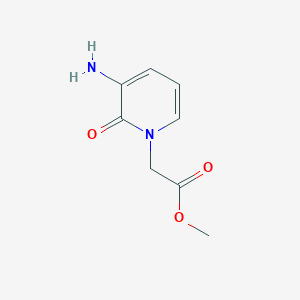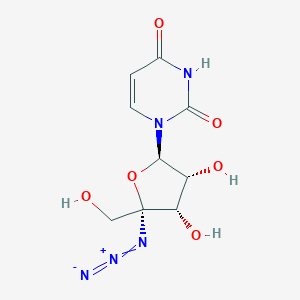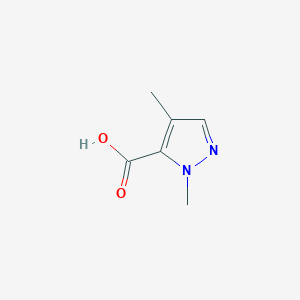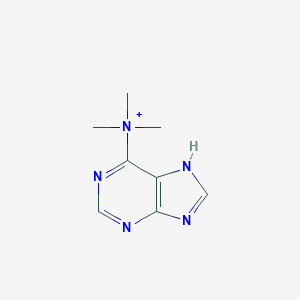![molecular formula C11H12F3NO B190105 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1978-70-7](/img/structure/B190105.png)
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It is commonly used as a research chemical in scientific studies due to its unique properties. TFMPP is a psychoactive substance that has been studied for its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to act as a serotonin receptor agonist. 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide binds to the 5-HT2A receptor and activates it, leading to an increase in serotonin activity in the brain. This can result in altered mood, perception, and behavior.
Efectos Bioquímicos Y Fisiológicos
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been shown to produce a range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also produce changes in mood, perception, and behavior, including euphoria, hallucinations, and altered sensory perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide in lab experiments is its unique psychoactive properties, which make it a useful model compound for studying the effects of phenethylamines on the central nervous system. However, one limitation of using 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is its potential for abuse and misuse, which can complicate research results.
Direcciones Futuras
There are many future directions for research on 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide. One area of interest is its potential therapeutic uses in the treatment of mental disorders. Another area of interest is its potential as a tool for studying the neurochemistry of the brain. Further research is needed to fully understand the mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide and its effects on the central nervous system.
Métodos De Síntesis
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylbenzoyl chloride with 2-amino-2-methyl-1-propanol. The resulting product is then purified through recrystallization to obtain 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide in its pure form.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been widely used in scientific research for its psychoactive properties. It is commonly used as a model compound for studying the effects of phenethylamines on the central nervous system. 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been studied for its potential therapeutic uses in the treatment of depression, anxiety, and other mental disorders.
Propiedades
Número CAS |
1978-70-7 |
|---|---|
Nombre del producto |
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
Fórmula molecular |
C11H12F3NO |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-8(4-6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
WJTIFLYKIGCDQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Sinónimos |
PropanaMide, 2-Methyl-N-[4-(trifluoroMethyl)phenyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




